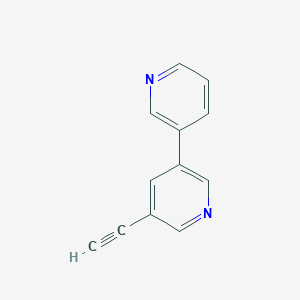

5-Ethynyl-3,3'-bipyridine

CAS No.:

Cat. No.: VC13725306

Molecular Formula: C12H8N2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8N2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-ethynyl-5-pyridin-3-ylpyridine |

| Standard InChI | InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H |

| Standard InChI Key | OWWFTMWRJHWZDY-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CN=C1)C2=CN=CC=C2 |

| Canonical SMILES | C#CC1=CC(=CN=C1)C2=CN=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Geometry

The molecular formula of 5-ethynyl-3,3'-bipyridine is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that enhances π-conjugation across the bipyridine framework . The 3,3'-bipyridine linkage results in a non-planar structure compared to 2,2'-bipyridine analogs, influencing its coordination behavior .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Hybridization (C≡C) | sp |

| Bond Length (C≡C) | ~1.20 Å (estimated) |

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is a primary method for introducing ethynyl groups to bipyridine systems. For example, 5,5'-bis[2-(trimethylsilyl)ethynyl]-2,2'-bipyridine is synthesized via a Pd(II)/Cu(I)-catalyzed reaction between 5,5'-dibromo-2,2'-bipyridine and trimethylsilylacetylene . Adapting this protocol, 5-ethynyl-3,3'-bipyridine could be synthesized using 5-bromo-3,3'-bipyridine and ethynyltrimethylsilane under similar conditions (20°C, triethylamine) .

Table 2: Representative Reaction Conditions

| Reagent | Role |

|---|---|

| Pd(PPh₃)₂Cl₂ | Catalyst |

| CuI | Co-catalyst |

| Et₃N | Base |

| TMS-acetylene | Ethynyl source |

Direct C–H Arylation

Palladium-catalyzed C–H activation offers an alternative route. Pyridine N-oxides undergo direct coupling with halopyridines to form unsymmetrical bipyridines . For 5-ethynyl-3,3'-bipyridine, a directed C–H ethynylation using alkynyl halides could be explored, though this remains hypothetical without explicit literature .

Chemical and Physical Properties

Spectroscopic Features

-

IR Spectroscopy: The ethynyl C≡C stretch appears near 2100 cm⁻¹, while aromatic C–H stretches occur around 3050–3100 cm⁻¹ .

-

NMR Spectroscopy:

Reactivity

The ethynyl group enables further functionalization via:

-

Click Chemistry: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

-

Metal Coordination: The bipyridine moiety acts as a bidentate ligand, while the ethynyl group can participate in π-interactions or additional bonding .

Coordination Chemistry and Applications

Ligand in Metal Complexes

Bipyridine derivatives are pivotal in coordination chemistry. For instance, Re(I) tricarbonyl complexes with ethynylbipyridine ligands exhibit luminescent properties and cytotoxicity, making them candidates for anticancer agents . Similarly, Ru(II) polypyridyl complexes incorporating ethynyl groups show promise in photocatalytic applications .

Table 3: Example Metal Complexes

| Metal Center | Application | Reference |

|---|---|---|

| Re(I) | Bioimaging, cytotoxicity | |

| Ru(II) | Photocatalysis, DSSCs | |

| Mo(II) | Upconversion, energy transfer |

Materials Science

Ethynyl-bipyridines contribute to supramolecular architectures via π-stacking and hydrogen bonding. In crystal engineering, weak C–H···π interactions (e.g., 3.60 Å) stabilize layered structures . Such properties are exploitable in organic semiconductors or metal-organic frameworks (MOFs) .

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies for 3,3'-bipyridine derivatives.

-

Biological Studies: Evaluating cytotoxicity and bioimaging potential in Re(I) or Tc(I) complexes .

-

Energy Applications: Integrating ethynyl-bipyridines into dye-sensitized solar cells (DSSCs) or light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume